![molecular formula C17H13F2N3O2 B2785602 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034561-70-9](/img/structure/B2785602.png)
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves the inhibition of BTK, a key enzyme in B-cell receptor signaling. BTK inhibition leads to the disruption of downstream signaling pathways, ultimately leading to the death of B-cells. This mechanism has been shown to be effective in the treatment of B-cell malignancies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea have been extensively studied. The compound has been shown to selectively inhibit BTK, with minimal off-target effects. This selectivity has led to fewer adverse effects compared to other BTK inhibitors. Additionally, the compound has been shown to have good oral bioavailability and pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several advantages for lab experiments. The compound is readily available and has been synthesized in large quantities. Additionally, the compound has been extensively characterized, with its mechanism of action and pharmacokinetic properties well understood. However, one limitation of the compound is its selectivity for BTK, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea. One area of research is the development of combination therapies, where the compound is used in combination with other drugs to improve its efficacy. Additionally, further research is needed to understand the potential of the compound in the treatment of other B-cell malignancies. Finally, there is a need for further optimization of the compound's pharmacokinetic properties to improve its clinical utility.
Conclusion
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound that has shown promising results in preclinical studies for the treatment of B-cell malignancies. The compound's selectivity for BTK and good pharmacokinetic properties make it an attractive candidate for further development. Further research is needed to fully understand the potential of the compound in the treatment of B-cell malignancies and to optimize its clinical utility.
Synthesis Methods
The synthesis of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with 6-furyl-3-pyridinemethanol in the presence of a base. The resulting intermediate is then treated with urea to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c18-13-2-1-3-14(19)16(13)22-17(23)21-9-11-4-5-15(20-8-11)12-6-7-24-10-12/h1-8,10H,9H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAXOMOELFVBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea |
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